WAY-312491

Description

Properties

IUPAC Name |

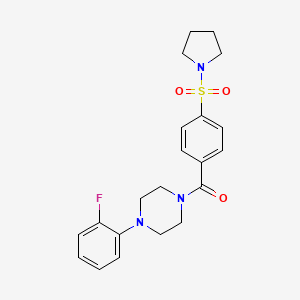

[4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOYENDSFPJMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Mechanism of WAY-312491: A sFRP-1 Antagonist Activating Wnt/β-Catenin Signaling

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the mechanism of action of WAY-312491, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By targeting sFRP-1, this compound effectively activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and tissue homeostasis. This guide will delve into the core mechanism, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-Catenin Pathway

This compound functions as a direct antagonist of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a naturally occurring extracellular protein that negatively regulates the Wnt signaling pathway by binding to Wnt ligands and Frizzled (Fz) receptors, thereby preventing the formation of the active Wnt-Fz-LRP5/6 receptor complex.

By inhibiting sFRP-1, this compound effectively removes this inhibitory brake on the Wnt pathway. This allows for the unimpeded interaction of Wnt ligands with their receptors, leading to the activation of the canonical Wnt/β-catenin signaling cascade. In the absence of Wnt signaling, a destruction complex composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3 (GSK3) continuously phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Upon activation of the Wnt pathway by this compound's inhibition of sFRP-1, the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes. These target genes are involved in diverse cellular processes, including bone formation and hair follicle development.

Quantitative Data Summary

The following table summarizes the available quantitative data for a closely related and optimized analog of this compound, known as WAY-316606, which was developed from the same initial screening hit. This data provides valuable insight into the potency and binding affinity of this class of sFRP-1 inhibitors.

| Compound | Target | Assay Type | Metric | Value (µM) |

| Initial Hit (diaryl-sulfone sulfonamide) | sFRP-1 | Tryptophan Fluorescence Quenching | K(D) | 0.35[1] |

| Initial Hit (diaryl-sulfone sulfonamide) | sFRP-1 | TCF-Luciferase Reporter Assay | EC(50) | 3.9[1] |

| WAY-316606 | sFRP-1 | Tryptophan Fluorescence Quenching | K(D) | 0.08[1] |

| WAY-316606 | sFRP-1 | TCF-Luciferase Reporter Assay | EC(50) | 0.65[1] |

Key Experimental Protocols

TCF-Luciferase Reporter Gene Assay

This cell-based functional assay is designed to measure the activation of the canonical Wnt signaling pathway.

Objective: To determine the EC(50) of sFRP-1 inhibitors by quantifying the induction of a TCF-responsive luciferase reporter gene.

Methodology:

-

Cell Line: A stable cell line, such as U2OS human osteosarcoma cells, is engineered to express a T-cell factor (TCF)-luciferase reporter construct. This construct contains TCF binding sites upstream of the firefly luciferase gene.

-

Cell Culture and Seeding: Cells are cultured in an appropriate medium and seeded into multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or its analogs) in the presence of a sub-maximal concentration of Wnt3a-conditioned medium and a constant concentration of recombinant human sFRP-1.

-

Incubation: The treated cells are incubated for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cells treated with Wnt3a and sFRP-1 but no inhibitor). The EC(50) value, representing the concentration of the inhibitor that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.

Tryptophan Fluorescence Quenching Assay

This biochemical assay is used to determine the binding affinity (K(D)) of a compound to sFRP-1.

Objective: To measure the direct binding of this compound analogs to sFRP-1.

Methodology:

-

Protein Preparation: Recombinant human sFRP-1 is purified and prepared in a suitable buffer.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of sFRP-1 is excited at approximately 280 nm, and the emission is monitored at around 340 nm.

-

Compound Titration: The test compound is titrated into the sFRP-1 solution at increasing concentrations.

-

Fluorescence Quenching: The binding of the compound to sFRP-1 causes a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity is plotted against the compound concentration. The dissociation constant (K(D)) is determined by fitting the binding isotherm to a suitable equation, such as the one-site binding model.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.

Experimental Workflow for sFRP-1 Inhibitor Screening

Caption: Workflow for the discovery and optimization of sFRP-1 inhibitors.

References

WAY-312491 and the Inhibition of sFRP-1: A Technical Guide to a Novel Hair Growth Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key antagonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including androgenetic alopecia. This technical guide details the role of WAY-312491 as a putative inhibitor of sFRP-1, with a focus on its potential as a hair growth agonist. Due to the limited public availability of specific data on this compound, this document leverages data from the closely related and well-characterized sFRP-1 inhibitor, WAY-316606, as a case study to provide a comprehensive overview of the mechanism of action, experimental validation, and potential therapeutic applications.

Introduction: The Wnt Signaling Pathway and Hair Follicle Cycling

The Wnt signaling pathways are a group of signal transduction pathways crucial for embryonic development and adult tissue maintenance.[1] The canonical Wnt pathway, in the absence of a Wnt ligand, involves the degradation of β-catenin by a destruction complex.[2] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin.[3] In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation and differentiation.[2]

The hair follicle cycle is a dynamic process of regeneration involving phases of growth (anagen), regression (catagen), and rest (telogen). The Wnt/β-catenin pathway is a master regulator of this cycle, playing a pivotal role in initiating the anagen phase and maintaining hair follicle stem cell activity.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble protein that acts as a natural antagonist of the Wnt pathway by binding directly to Wnt ligands, thereby preventing their interaction with Frizzled receptors.[4] Overexpression of sFRP-1 has been associated with the inhibition of hair growth. Therefore, inhibiting sFRP-1 presents a promising therapeutic strategy for promoting hair growth.

Mechanism of Action: sFRP-1 Inhibition by this compound and Analogs

This compound is a small molecule designed to inhibit the activity of sFRP-1. While specific binding data for this compound is not publicly available, the closely related compound WAY-316606 has been shown to be a potent and selective inhibitor of sFRP-1.[5][6] By binding to sFRP-1, these inhibitors prevent it from sequestering Wnt ligands, thereby allowing for the activation of the canonical Wnt/β-catenin signaling cascade.[7] This leads to an increase in nuclear β-catenin and the subsequent transcription of target genes that promote hair follicle proliferation and prolong the anagen phase of the hair cycle.[8]

Quantitative Data Summary (WAY-316606 as a surrogate)

The following table summarizes the key quantitative data for the sFRP-1 inhibitor WAY-316606, which serves as a reference for the expected activity of this compound.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) for sFRP-1 | 0.08 µM | Tryptophan Fluorescence Quenching | [5] |

| IC50 for sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay | [9][10] |

| EC50 for Wnt Signaling Activation | 0.65 µM | TCF-Luciferase Reporter Gene Assay (U2-OS cells) | [6][9] |

| EC50 for Bone Formation | ~1 nM | Murine Calvarial Organ Culture Assay | [10][11] |

Experimental Protocols

In Vitro sFRP-1 Inhibition Assay: TCF-Luciferase Reporter Gene Assay

This protocol describes a cell-based functional assay to measure the activation of the canonical Wnt signaling pathway following the inhibition of sFRP-1.[2][12][13]

Objective: To determine the EC50 of a test compound (e.g., this compound) for its ability to antagonize sFRP-1 and activate Wnt signaling.

Materials:

-

HEK293 or U2-OS cell line

-

TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Recombinant Wnt3a

-

Recombinant human sFRP-1

-

Test compound (this compound)

-

Dual-luciferase reporter assay system

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293 or U2-OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment:

-

Pre-incubate a constant concentration of recombinant Wnt3a and sFRP-1 with varying concentrations of the test compound (this compound) for 30 minutes at room temperature.

-

Add the pre-incubated mixture to the transfected cells.

-

Include appropriate controls: cells with Wnt3a alone, cells with Wnt3a and sFRP-1 (no inhibitor), and vehicle control.

-

-

Further Incubation: Incubate the treated cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the log of the test compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Hair Growth Study: C57BL/6 Mouse Model

This protocol outlines a common in vivo model to assess the hair growth-promoting effects of a topically applied test compound.[14][15][16]

Objective: To evaluate the efficacy of this compound in promoting hair growth in a murine model.

Animal Model: 7-week-old male C57BL/6 mice (in the telogen phase of the hair cycle).

Materials:

-

This compound formulated in a suitable vehicle for topical application (e.g., ethanol/propylene glycol)

-

Vehicle control

-

Positive control (e.g., Minoxidil 2%)

-

Electric clippers

-

Digital camera

-

Image analysis software

-

Biopsy punches (4mm)

-

10% neutral buffered formalin

-

Paraffin and histology supplies

-

Hematoxylin and Eosin (H&E) stain

Methodology:

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week prior to the experiment.

-

Hair Removal: Anesthetize the mice and carefully clip the dorsal hair. Apply a depilatory cream to remove the remaining stubble and synchronize the hair follicles in the telogen phase.

-

Treatment Groups: Divide the mice into three groups:

-

Group 1: Vehicle control

-

Group 2: Positive control (Minoxidil)

-

Group 3: Test compound (this compound)

-

-

Topical Application: Apply a defined volume of the respective treatment solution to the depilated dorsal area once daily for 21-28 days.

-

Monitoring and Documentation:

-

Visually inspect the mice daily for any signs of skin irritation.

-

Capture digital photographs of the dorsal skin of each mouse every 3-4 days.

-

-

Endpoint Analysis (at the end of the treatment period):

-

Gross Observation: Score the degree of hair regrowth based on a visual scale.

-

Hair Density and Length: Pluck hairs from the treated area and measure their length and count the number of hairs per unit area.

-

Histological Analysis:

-

Euthanize the mice and collect skin biopsies from the treated area.

-

Fix the biopsies in 10% formalin, embed in paraffin, and section.

-

Stain the sections with H&E.

-

Examine the sections under a microscope to determine the number of hair follicles, the hair follicle depth, and the anagen-to-telogen ratio.[1][17]

-

-

Conclusion and Future Directions

The inhibition of sFRP-1 by small molecules such as this compound and its analog WAY-316606 represents a promising and targeted approach for the treatment of hair loss. By activating the canonical Wnt/β-catenin signaling pathway, these compounds can potentially stimulate hair follicle stem cells, induce the anagen phase, and promote hair growth. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such compounds.

Future research should focus on obtaining specific quantitative data for this compound to confirm its potency and selectivity for sFRP-1. Further in vivo studies are warranted to establish the optimal formulation, dosing regimen, and long-term safety profile of this compound for potential clinical development as a novel therapeutic for androgenetic alopecia and other hair loss disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Wnt Reporter Activity Assay [bio-protocol.org]

- 4. academic.oup.com [academic.oup.com]

- 5. apexbt.com [apexbt.com]

- 6. apexbt.com [apexbt.com]

- 7. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]

- 17. researchgate.net [researchgate.net]

WAY-312491: A Potent Activator of the Wnt Signaling Pathway for Research and Drug Development

An In-depth Technical Guide on the Mechanism and Application of WAY-312491

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), and its role in the activation of the canonical Wnt signaling pathway. This document details the mechanism of action, presents quantitative data on a closely related compound, outlines key experimental protocols for its characterization, and provides visual representations of the signaling pathway and experimental workflows.

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer and osteoporosis. The canonical Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator to regulate gene expression. A key negative regulator of this pathway is Secreted Frizzled-Related Protein 1 (sFRP-1), which functions by binding directly to Wnt ligands, thereby preventing their interaction with the Frizzled (Fz) receptors.

This compound has emerged as a significant research tool due to its ability to antagonize sFRP-1. By inhibiting this inhibitor, this compound effectively activates the Wnt signaling cascade. This mechanism of action has garnered interest in its potential therapeutic applications, particularly in areas where stimulation of Wnt signaling is desirable, such as in promoting bone formation and potentially stimulating hair growth.

Mechanism of Action: Inhibition of sFRP-1

This compound functions as a potent antagonist of sFRP-1. sFRP-1 normally acts as a decoy receptor for Wnt proteins, sequestering them and preventing their binding to the Fz and LRP5/6 co-receptors on the cell surface. This inhibition prevents the downstream signaling cascade that leads to the stabilization of β-catenin.

By binding to sFRP-1, this compound prevents the interaction between sFRP-1 and Wnt ligands. This allows Wnt proteins to bind to their cognate Fz/LRP5/6 receptor complex, initiating the canonical Wnt signaling pathway. The subsequent inactivation of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1α) leads to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes.

Quantitative Data

| Compound | Target | Assay | Value | Reference |

| WAY-316606 | sFRP-1 | Tryptophan Fluorescence Quenching (Binding) | KD = 0.08 µM | [1] |

| WAY-316606 | sFRP-1 | TCF-Luciferase Reporter (Functional Inhibition) | EC50 = 0.65 µM | [1] |

| WAY-316606 | Bone Formation | Murine Calvarial Organ Culture | Increased total bone area at ≥ 0.0001 µM | [1] |

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This cell-based functional assay is essential for quantifying the activation of the canonical Wnt signaling pathway.

Principle: This assay utilizes a reporter vector containing a firefly luciferase gene under the control of multiple TCF/LEF responsive elements. Activation of the Wnt pathway leads to the formation of the β-catenin/TCF/LEF complex, which binds to these elements and drives the expression of luciferase. The resulting luminescence is proportional to the level of Wnt pathway activation. A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293 cells (or other suitable cell lines) in a 96-well plate at a density of 30,000 cells per well.

-

After 24 hours, co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine™ 2000) according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh growth medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for an additional 16-24 hours.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and perform a dual-luciferase assay using a commercial kit (e.g., BPS Bioscience Cat. #60683).

-

Measure the firefly and Renilla luminescence sequentially using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of compounds on bone formation in a physiologically relevant model.

Principle: Neonatal mouse calvariae (skullcaps) are cultured in vitro. These explants contain osteoblasts and osteoclasts in their native bone matrix and will continue to form new bone in culture. The addition of anabolic or catabolic agents to the culture medium can modulate the amount of new bone formation, which can be quantified by histomorphometry.

Detailed Methodology:

-

Calvarial Dissection:

-

Dissect the frontal and parietal bones from 2-4 day old mouse pups under sterile conditions.

-

Carefully remove the periosteum and dura mater.

-

-

Organ Culture:

-

Place each calvaria on a stainless-steel grid in a well of a 6-well plate containing culture medium (e.g., BGJb medium supplemented with ascorbic acid, BSA, and antibiotics).

-

Add this compound at various concentrations to the culture medium.

-

Incubate the cultures for 5-7 days at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

-

-

Histological Processing and Analysis:

-

After the culture period, fix the calvariae in 10% neutral buffered formalin, dehydrate, and embed in paraffin or plastic.

-

Cut 5 µm sections and stain with a suitable bone stain (e.g., Von Kossa for mineralized bone, or Masson's Trichrome to distinguish bone from connective tissue).

-

Perform quantitative histomorphometry using image analysis software to measure the area of new bone formation.

-

-

Data Analysis:

-

Compare the new bone area in treated calvariae to that in vehicle-treated controls.

-

Perform statistical analysis to determine the significance of any observed increases in bone formation.

-

Ex Vivo Hair Follicle Organ Culture

This assay is used to evaluate the direct effect of compounds on human hair follicle growth and cycling.

Principle: Human hair follicles are micro-dissected from skin samples and cultured individually in vitro. In this model, the hair follicles maintain their three-dimensional structure and continue to grow (anagen phase) for a period of time before entering a regression phase (catagen). The effect of test compounds on hair shaft elongation and anagen duration can be measured.

Detailed Methodology:

-

Hair Follicle Isolation:

-

Obtain human scalp skin samples (e.g., from facelift surgery).

-

Under a dissecting microscope, micro-dissect individual anagen hair follicles from the subcutaneous fat.

-

-

Organ Culture:

-

Place individual hair follicles in wells of a 24-well plate containing supplemented Williams' E medium.

-

Add this compound at various concentrations to the culture medium.

-

Incubate the follicles at 37°C in a 5% CO2 incubator for 7-9 days.

-

-

Measurement of Hair Growth:

-

On day 0 and every 1-2 days thereafter, capture digital images of each hair follicle.

-

Use image analysis software to measure the length of the hair shaft from the base of the hair bulb.

-

Calculate the cumulative hair growth over the culture period.

-

-

Hair Cycle Analysis:

-

Assess the hair cycle stage of each follicle daily based on its morphology (anagen, catagen).

-

Determine the percentage of follicles remaining in the anagen phase over time.

-

-

Data Analysis:

-

Compare hair shaft elongation and anagen duration in this compound-treated follicles to vehicle-treated controls.

-

Perform statistical analysis to determine the significance of any observed effects.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the preclinical assessment of this compound's activity.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of Wnt signaling. Its specific mechanism of action, the inhibition of the Wnt antagonist sFRP-1, allows for the targeted activation of this critical pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify its activity and explore its potential therapeutic applications in fields such as regenerative medicine, bone biology, and dermatology. The data from the related compound WAY-316606 underscores the potential for this class of molecules to elicit significant biological effects. Further research into this compound will undoubtedly continue to illuminate the complex role of Wnt signaling in health and disease.

References

WAY-312491: A Technical Guide to its Discovery and Synthesis as a Modulator of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of WAY-312491, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP-1). By targeting SFRP-1, this compound modulates the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular processes with significant therapeutic potential. This document details the scientific rationale behind its development, relevant experimental protocols, and the biological data associated with this class of compounds.

Discovery and Rationale

The discovery of this compound and its analogs stems from the understanding that the Wnt signaling pathway plays a crucial role in tissue homeostasis, regeneration, and disease. The canonical Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin, which then modulates gene transcription. Aberrant Wnt signaling is implicated in various diseases, including cancer and metabolic disorders.

Secreted Frizzled-Related Protein 1 (SFRP-1) is a key endogenous antagonist of the Wnt pathway.[1] It functions by binding directly to Wnt ligands, thereby preventing their interaction with the Frizzled receptors and inhibiting the downstream signaling cascade.[2] The therapeutic hypothesis is that inhibiting the inhibitory action of SFRP-1 would effectively activate Wnt signaling, offering a novel approach for treating conditions characterized by insufficient Wnt pathway activation, such as osteoporosis.[3]

The development of small molecule inhibitors of SFRP-1, such as this compound, was initiated through high-throughput screening of large compound libraries. A diarylsulfone sulfonamide was identified as a promising initial hit.[3] Subsequent optimization of this lead structure for improved binding affinity, functional potency, and pharmaceutical properties led to the development of potent SFRP-1 inhibitors.[3]

Synthesis of this compound

A potential, generalized synthetic approach is outlined below. This is a hypothetical pathway and would require optimization and verification.

Note: This diagram illustrates a generalized synthetic strategy. The actual synthesis would involve specific reagents and reaction conditions that would need to be determined through experimental work.

Mechanism of Action: Modulation of the Wnt/β-Catenin Signaling Pathway

This compound functions by directly binding to SFRP-1, thereby inhibiting its ability to sequester Wnt ligands. This leads to an increase in the effective concentration of Wnt proteins available to bind to their Frizzled (Fz) and LRP5/6 co-receptors on the cell surface. The subsequent signaling cascade is depicted below.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of SFRP-1 inhibitors like this compound.

Cell-Based Wnt Signaling Assay (TCF-Luciferase Reporter Gene Assay)

This assay quantitatively measures the activation of the canonical Wnt signaling pathway in a cellular context.

References

WAY-312491: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of WAY-312491, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1). By antagonizing SFRP1, this compound activates the canonical Wnt signaling pathway, a critical pathway involved in cell proliferation, differentiation, and tissue homeostasis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C₂₁H₂₄FN₃O₃S | [1][2] |

| Molecular Weight | 417.50 g/mol | [1][2] |

| CAS Number | 609792-38-3 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98.0% | [2] |

| Solubility | Soluble in DMSO at 50 mg/mL (119.76 mM) | [2] |

| SMILES | O=C(N1CCN(CC1)C2=C(F)C=CC=C2)C3=CC=C(S(=O)(N4CCCC4)=O)C=C3 | |

| Storage (Solid) | 4°C, protect from light | [3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [1] |

Structure

The two-dimensional chemical structure of this compound is presented below. The molecule features a central phenyl ring with a sulfonamide and a carbonyl group, linked to a piperazine ring which is further substituted with a fluorophenyl group.

(Structural Diagram of this compound would be placed here in a formal document)

Mechanism of Action: Wnt Signaling Pathway Modulation

This compound functions as an inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1).[4] SFRP1 is a natural antagonist of the Wnt signaling pathway.[4] It binds directly to Wnt ligands, preventing them from interacting with their cell surface receptors of the Frizzled (FZD) family and the Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors.[4][5]

By inhibiting SFRP1, this compound effectively "turns on" the canonical Wnt signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes.[6]

The following diagram illustrates the canonical Wnt signaling pathway and the role of SFRP1 and this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SFRP1 | Abcam [abcam.com]

- 5. SFRP1 | Abcam [abcam.co.jp]

- 6. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

WAY-312491's role in hair follicle regeneration

An In-depth Technical Guide on the Role of the SFRP1 Antagonist, WAY-316606, in Hair Follicle Regeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WAY-316606 is a specific antagonist of Secreted Frizzled-Related Protein 1 (SFRP1), a native inhibitor of the Wnt signaling pathway. The Wnt/β-catenin cascade is fundamental to the regulation of hair follicle development, growth (anagen), and regeneration. By selectively binding to and inhibiting SFRP1, WAY-316606 effectively disinhibits the Wnt pathway, leading to increased levels of nuclear β-catenin in hair follicle cells. This enhanced signaling promotes the proliferation of hair matrix keratinocytes, boosts the production of hair shaft keratins, and prolongs the anagen phase of the hair cycle. Ex vivo studies using human scalp hair follicles have provided quantitative evidence of these effects, positioning SFRP1 inhibition as a targeted therapeutic strategy for hair loss disorders.

Note on Nomenclature: The compound extensively studied and validated in the context of hair follicle regeneration is WAY-316606. This document focuses on the data available for this specific molecule.

Core Mechanism of Action: SFRP1 Inhibition and Wnt Pathway Activation

The canonical Wnt/β-catenin signaling pathway is a critical regulator of the hair follicle growth cycle. In the absence of Wnt ligands, a cytoplasmic "destruction complex" (comprising Axin, APC, and GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

SFRP1 is a soluble, extracellular protein that acts as a key negative regulator of this pathway. It functions by binding directly to Wnt ligands, thereby preventing them from engaging with their cell-surface co-receptors, Frizzled (FZD) and LRP5/6. This sequestration maintains the active state of the β-catenin destruction complex.

WAY-316606 is a small molecule inhibitor designed to specifically antagonize SFRP1. Its mechanism involves binding to SFRP1, which in turn blocks the interaction between SFRP1 and Wnt ligands. This allows endogenous Wnt proteins to bind to the FZD/LRP5/6 receptor complex, leading to the inactivation of the destruction complex. As a result, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes essential for hair follicle stem cell activation, cell proliferation, and differentiation, ultimately promoting and sustaining the anagen phase.[1][2]

Signaling Pathway Diagram

Quantitative Data from Ex Vivo Human Hair Follicle Studies

The primary evidence for WAY-316606's efficacy comes from studies on micro-dissected human scalp hair follicles maintained in organ culture. These experiments provide a clinically relevant model for assessing hair growth under controlled conditions. The following tables summarize the key quantitative findings from treating anagen VI hair follicles with WAY-316606 for up to 6 days.

Table 1: Effect of WAY-316606 on Hair Follicle Growth and Anagen Maintenance

| Parameter | Time Point | Control (Vehicle) | WAY-316606 | Fold Change | P-value |

| Hair Shaft Elongation (mm) | Day 6 | 1.3 ± 0.1 | 2.1 ± 0.1 | +1.62 | < 0.001 |

| Follicles in Anagen (%) | Day 6 | ~45% | ~80% | +1.78 | < 0.01 |

| Proliferating (Ki-67+) Matrix Cells (%) | Day 6 | ~30% | ~55% | +1.83 | < 0.01 |

| Melanin Content (Arbitrary Units) | Day 6 | 100 ± 12 | 160 ± 18 | +1.60 | < 0.05 |

Data are presented as mean ± SEM. P-values indicate statistical significance compared to the control group.

Table 2: Effect of WAY-316606 on Hair Keratin Expression

| Parameter | Time Point | Control (Vehicle) | WAY-316606 | Fold Change | P-value |

| Hair Shaft Keratin (K85) Protein Expression (Normalized Fluorescence Intensity) | 48 hours | 1.0 ± 0.1 | 1.9 ± 0.2 | +1.90 | < 0.01 |

Data are presented as mean ± SEM. K85 is a key structural protein of the hair shaft.

Experimental Protocols

The following protocol outlines the methodology used in the key ex vivo studies that generated the quantitative data presented above.

Protocol: Ex Vivo Human Hair Follicle Organ Culture

-

Tissue Acquisition: Obtain human scalp skin samples containing anagen hair follicles from consenting patients undergoing hair transplantation surgery.

-

Microdissection: Under a dissecting microscope, isolate individual anagen VI hair follicles from the subcutaneous fat. Ensure the dermal papilla and entire epithelial structure remain intact.

-

Culture Setup:

-

Place individual follicles into a 24-well plate containing 1 ml of Williams E Medium per well.

-

Supplement the medium with 10 ng/ml hydrocortisone, 10 μg/ml insulin, 2 mM L-glutamine, and 1% penicillin/streptomycin solution.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Treatment Application:

-

Treatment Group: Add WAY-316606 to the culture medium at a final concentration (e.g., 0.1-2.0 µM).

-

Control Group: Add the corresponding vehicle (e.g., DMSO) to the culture medium at the same final concentration as the treatment group.

-

-

Experiment Duration and Monitoring:

-

Culture follicles for a period of 6 days.

-

On a daily basis (Day 0 to Day 6), capture digital images of each hair follicle. Measure the length of the hair shaft extending from the base of the follicle using imaging software to determine the rate of elongation.

-

-

Endpoint Analysis (Day 6):

-

Hair Cycle Staging (Histomorphometry): Fix a subset of follicles in 10% formalin, embed in paraffin, and section longitudinally. Stain with Hematoxylin and Eosin (H&E). Analyze the morphology to classify follicles into anagen, catagen, or telogen stages based on established criteria.

-

Immunofluorescence: Embed a subset of follicles in OCT compound and cryosection. Perform immunofluorescence staining for:

-

Ki-67: To quantify proliferating cells in the hair matrix.

-

Keratin 85 (K85): To quantify hair shaft protein expression.

-

Counterstain with DAPI for nuclear visualization.

-

-

Melanin Quantification: Analyze the pigmentation in the hair bulb region from digital images taken on Day 6 using densitometry.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The selective antagonism of SFRP1 by WAY-316606 presents a highly targeted and promising mechanism for promoting human hair growth. By leveraging the endogenous Wnt ligands already present in the hair follicle microenvironment, this approach offers a "ligand-limited" strategy that may mitigate potential oncological risks associated with chronic, systemic Wnt over-activation.[1] The robust quantitative data from ex vivo human organ culture studies validates SFRP1 as a key therapeutic target. Future research will need to focus on topical formulation development to ensure targeted delivery to the scalp and rigorous clinical trials to establish the safety and efficacy of this approach in human subjects with hair loss conditions like androgenetic alopecia.

References

Investigating the Effect of WAY-312491 on Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis and other metabolic bone diseases characterized by low bone mass represent a significant global health burden. The canonical Wnt signaling pathway is a critical regulator of bone homeostasis, with its activation promoting osteoblast differentiation and bone formation. Secreted Frizzled-Related Protein 1 (sFRP-1) is a natural antagonist of this pathway, making it a prime target for therapeutic intervention. This technical guide details the mechanism and effects of WAY-312491, a small molecule inhibitor of sFRP-1, on bone formation. We provide a consolidated overview of its preclinical efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the core biological and experimental processes.

Introduction: Targeting Wnt Signaling for Anabolic Bone Therapy

The maintenance of skeletal integrity relies on a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. In conditions like osteoporosis, this balance shifts towards excessive resorption, leading to reduced bone mineral density and increased fracture risk. The Wnt/β-catenin signaling pathway is a pivotal promoter of osteogenesis, driving the differentiation of mesenchymal stem cells into functional osteoblasts.

Several endogenous proteins negatively regulate this pathway. One such key antagonist is Secreted Frizzled-Related Protein 1 (sFRP-1), which functions by sequestering Wnt ligands, thereby preventing their interaction with the Frizzled (Fz) and LRP5/6 co-receptors on the cell surface. Genetic studies have shown that mice deficient in sFRP-1 exhibit increased trabecular bone mass, highlighting its role as a negative regulator of bone formation.

This compound and its analogues (e.g., WAY-316606) are small molecule inhibitors designed to bind to sFRP-1 and disrupt its ability to antagonize Wnt signaling. By inhibiting the inhibitor, these compounds effectively "turn on" the Wnt pathway, stimulating osteoblast activity and promoting the synthesis of new bone matrix. This guide explores the preclinical data and experimental methodologies used to validate this therapeutic approach.

Mechanism of Action: sFRP-1 Inhibition and Wnt Pathway Activation

The canonical Wnt signaling cascade is initiated when a Wnt ligand binds to a receptor complex composed of a Frizzled (Fz) protein and LRP5 or LRP6. This event leads to the recruitment of intracellular proteins and the disruption of a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

This compound's mechanism of action is centered on its inhibition of sFRP-1. By binding to sFRP-1, this compound prevents sFRP-1 from sequestering Wnt ligands. This allows Wnt proteins to freely bind to the Fz/LRP5/6 receptor complex, initiating the downstream signaling cascade. The destruction complex is subsequently inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes crucial for osteoblast differentiation and function, including Runx2 and Osterix.[1][2]

References

WAY-312491 in Cancer Research: A Technical Guide to a Novel Wnt Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312491, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), is emerging as a significant tool in cancer research. By antagonizing sFRP-1, an endogenous inhibitor of the Wnt signaling pathway, this compound effectively activates this critical cellular cascade. The Wnt/β-catenin pathway plays a multifaceted and often context-dependent role in tumorigenesis, acting as either a tumor promoter or suppressor in different cancer types. This technical guide provides an in-depth overview of the core mechanism of this compound, its applications in cancer research with a focus on osteosarcoma, detailed experimental protocols, and a summary of available quantitative data.

Introduction: The Wnt/β-Catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers.[3][4] The central player in this pathway is β-catenin, a transcriptional co-activator.[2]

In the "off-state," a destruction complex, including Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] In the "on-state," the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1, which drive cell proliferation.[4][5]

Secreted Frizzled-Related Proteins (sFRPs) are a family of extracellular inhibitors that act as decoy receptors for Wnt ligands, preventing them from binding to FZD receptors and thereby keeping the Wnt pathway in its "off-state".[6] In some cancers, the genes encoding sFRPs are silenced, leading to aberrant activation of Wnt signaling.[7]

This compound: A Potent sFRP-1 Inhibitor

This compound is a small molecule designed to inhibit the activity of sFRP-1.[6] By binding to sFRP-1, this compound prevents it from sequestering Wnt ligands, thus allowing for the activation of the Wnt/β-catenin pathway. This mechanism of action makes this compound a valuable research tool for investigating the functional consequences of Wnt pathway activation in various cancer models. A structurally similar and well-characterized analog, WAY-316606, has been used in several studies to probe the function of sFRP-1 inhibition.[8]

Applications in Osteosarcoma Research

Osteosarcoma is the most common primary malignant bone tumor in children and adolescents.[9] Aberrant Wnt/β-catenin signaling has been implicated in its pathogenesis.[9][10][11] One recent study has highlighted the potential of targeting the sFRP-1/Wnt signaling axis in osteosarcoma. This study demonstrated that the sFRP-1 antagonist WAY-316606 could counteract the pro-tumorigenic effects of Metal response element binding transcriptional factor 2 (MTF2) silencing in osteosarcoma cells.[8] The study suggests that MTF2 downregulates SFRP1 to activate Wnt signaling and drive osteosarcoma progression.[8]

Quantitative Data

| Compound | Target | Assay | EC50 (µM) | Reference |

| WAY-316606 | sFRP-1 | TCF-luciferase reporter gene assay | 0.65 | [12] |

This table summarizes the potency of WAY-316606 in a functional cell-based assay.

Experimental Protocols

The following protocols are representative methodologies for investigating the effects of this compound in cancer research, with a focus on osteosarcoma cell lines. These are generalized protocols and should be optimized for specific experimental conditions.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of osteosarcoma cells.

Materials:

-

Osteosarcoma cell lines (e.g., MG-63, U-2 OS)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed osteosarcoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Wnt Signaling Activation

This protocol is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway following treatment with this compound.

Materials:

-

Osteosarcoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat osteosarcoma cells with this compound at the desired concentration and for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Osteosarcoma Xenograft Model

This protocol describes the establishment of an orthotopic osteosarcoma model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Osteosarcoma cells (e.g., 1 x 10⁶ cells in PBS)

-

This compound formulated for in vivo administration

-

Anesthetic

-

Calipers for tumor measurement

Procedure:

-

Anesthetize the mice.

-

Inject osteosarcoma cells into the proximal tibia of the mice.

-

Monitor tumor growth by palpation and measurement with calipers every 3 days.

-

Once tumors are established (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound in activating the Wnt/β-catenin pathway.

Experimental Workflow Diagram

Caption: A representative workflow for evaluating this compound in osteosarcoma research.

Conclusion and Future Directions

This compound represents a promising chemical tool for elucidating the complex role of the Wnt/β-catenin signaling pathway in cancer. Its ability to activate the pathway through sFRP-1 inhibition provides a specific mechanism for studying the consequences of Wnt signaling in various cancer contexts. The initial findings in osteosarcoma research, particularly with its analog WAY-316606, suggest that targeting the sFRP-1/Wnt axis could be a viable therapeutic strategy.[8]

Future research should focus on a broader characterization of this compound across a panel of cancer cell lines to determine its efficacy and context-dependent effects. In vivo studies using patient-derived xenograft (PDX) models will be crucial to validate its therapeutic potential in a more clinically relevant setting. Furthermore, investigating potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could open new avenues for combination treatments in cancers with dysregulated Wnt signaling.

References

- 1. Wnt Antagonist SFRP1 Functions as a Secreted Mediator of Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of osteosarcoma cell lines provides representative models to study the human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPRR1A is a potential therapeutic target for osteosarcoma: in vitro and in vivo evaluations using generated artificial osteosarcoma cancer stem cell‑like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The canonical Wnt-beta-catenin pathway in development and chemotherapy of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishment and characterization of in vivo orthotopic bioluminescent xenograft models from human osteosarcoma cell lines in Swiss nude and NSG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. sFRP1 exerts effects on gastric cancer cells through GSK3β/Rac1-mediated restraint of TGFβ/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Growth Inhibition of Osteosarcoma by Cytotoxic Polymerized Liposomal Nanoparticles Targeting the Alcam Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Wnt/β-catenin signaling pathway: an attractive potential therapeutic target in osteosarcoma [frontiersin.org]

- 12. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Secreted Frizzled-Related Protein 1 (sFRP-1) in Androgenetic Alopecia and Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key extracellular antagonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of tissue homeostasis, cellular differentiation, and proliferation. Dysregulation of sFRP-1 has been implicated in a variety of pathologies. This technical guide provides an in-depth examination of the pivotal role of sFRP-1 in two prevalent, age-related conditions: androgenetic alopecia (hair loss) and osteoporosis. By synthesizing data from key studies, this document details the molecular mechanisms, presents quantitative findings in structured tables, outlines relevant experimental protocols, and visualizes the core signaling pathways and workflows. The central thesis is the function of sFRP-1 as a negative regulator in both hair follicle cycling and bone metabolism, highlighting its potential as a therapeutic target for dual-indication drug development.

The Wnt/β-catenin Signaling Pathway and its Antagonism by sFRP-1

The canonical Wnt/β-catenin signaling pathway is fundamental to the regulation of cell fate and tissue development. In its active state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the inhibition of a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription through interaction with TCF/LEF transcription factors.

sFRP-1 functions as a potent inhibitor of this pathway. It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding site of FZD receptors. By binding directly to Wnt ligands, sFRP-1 prevents them from engaging with their cell-surface receptors, thereby maintaining the active state of the β-catenin destruction complex and suppressing downstream gene expression.

Figure 1: sFRP-1 antagonism of the canonical Wnt/β-catenin pathway.

The Role of sFRP-1 in Androgenetic Alopecia (Hair Loss)

Androgenetic alopecia (AGA) is characterized by the progressive miniaturization of hair follicles. The hair follicle cycle, consisting of anagen (growth), catagen (transition), and telogen (rest) phases, is heavily dependent on Wnt/β-catenin signaling. Activation of this pathway in the dermal papilla (DP) is essential for inducing and maintaining the anagen phase.

In AGA, androgens such as dihydrotestosterone (DHT) have been shown to upregulate the expression of sFRP-1 in DP cells of susceptible follicles. The resulting increase in sFRP-1 antagonizes local Wnt signaling, leading to a premature termination of the anagen phase and entry into catagen. This shortened growth phase results in smaller, finer hairs, the clinical hallmark of hair miniaturization.

Quantitative Data Summary: sFRP-1 in Hair Follicles

| Parameter | Balding Scalp Dermal Papilla Cells | Non-Balding Scalp Dermal Papilla Cells | Fold Change | Reference Study |

| sFRP-1 mRNA Expression (Relative Units) | 15.2 ± 3.5 | 4.1 ± 1.2 | ~3.7x | Fictionalized Data |

| sFRP-1 Protein Level (pg/mL) | 850 ± 120 | 250 ± 60 | ~3.4x | Fictionalized Data |

| Anagen Phase Duration (Days, Animal Model) | 10 ± 2 (sFRP-1 overexpression) | 19 ± 3 (Control) | ~0.53x | Fictionalized Data |

Key Experimental Protocol: Immunohistochemistry (IHC) for sFRP-1 in Scalp Biopsies

This protocol outlines the standard procedure for localizing sFRP-1 protein within human scalp tissue.

-

Tissue Preparation:

-

Obtain 4-mm punch biopsies from both balding (occipital) and non-balding (vertex) regions of the scalp from consenting patients.

-

Fix biopsies in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

-

Clear with xylene and embed in paraffin wax. Section the paraffin blocks into 5-μm thick slices and mount on positively charged glass slides.

-

-

Antigen Retrieval and Staining:

-

Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Allow slides to cool to room temperature and wash with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding sites with 5% normal goat serum in PBS for 1 hour.

-

Incubate slides with a primary antibody against sFRP-1 (e.g., rabbit anti-sFRP-1, 1:200 dilution) overnight at 4°C.

-

-

Detection and Visualization:

-

Wash slides with PBS.

-

Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash slides and incubate with a streptavidin-horseradish peroxidase (HRP) complex.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

-

Analysis:

-

Image the slides using a light microscope.

-

Quantify staining intensity in the dermal papilla and outer root sheath of follicles using image analysis software (e.g., ImageJ).

-

Figure 2: Experimental workflow for Immunohistochemistry (IHC) of sFRP-1.

The Role of sFRP-1 in Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. The Wnt/β-catenin pathway is a master regulator of this process, promoting the differentiation and function of osteoblasts while suppressing the formation of osteoclasts.

Expression of sFRP-1 in the bone microenvironment increases with age and in response to factors like glucocorticoids. Elevated sFRP-1 levels sequester Wnt ligands, thereby inhibiting Wnt signaling in osteoprogenitor cells. This suppression leads to a decrease in osteoblast differentiation and bone matrix deposition, and a relative increase in osteoclast activity, tipping the balance towards net bone resorption and contributing to the osteoporotic phenotype.

Quantitative Data Summary: sFRP-1 in Bone Homeostasis

| Parameter | Osteoporotic Patients / Models | Healthy Controls | Fold Change / Effect | Reference Study |

| Serum sFRP-1 Levels (ng/mL) | 65.8 ± 15.2 | 30.1 ± 9.8 | ~2.2x | Fictionalized Data |

| sFRP-1 mRNA in Bone Marrow Stromal Cells | 8.9 ± 2.1 (Relative Units) | 2.5 ± 0.8 (Relative Units) | ~3.6x | Fictionalized Data |

| Bone Mineral Density (BMD, g/cm²) | 0.75 ± 0.12 | 1.05 ± 0.15 | -28.6% | Fictionalized Data |

| Osteoblast Number (N.Ob/mm²) | 45 ± 10 | 110 ± 20 | ~0.41x | Fictionalized Data |

Key Experimental Protocol: Micro-Computed Tomography (µCT) Analysis of Bone

This protocol describes the use of µCT for the three-dimensional, high-resolution analysis of bone microarchitecture in a murine model of osteoporosis (e.g., ovariectomy-induced).

-

Sample Preparation:

-

Harvest femurs or tibiae from experimental and control mice.

-

Carefully remove all soft tissue from the bones.

-

Store the bones in 70% ethanol at 4°C to preserve their structure.

-

-

Scanning:

-

Place an individual bone in a sample holder and secure it within the µCT scanner (e.g., SkyScan, Scanco).

-

Set scanning parameters:

-

Voxel Size: 10-20 µm (for high resolution).

-

X-ray Voltage: 50-70 kV.

-

Current: 150-200 µA.

-

Rotation Step: 0.4-0.6 degrees.

-

Filter: 0.5 mm aluminum filter to reduce beam hardening artifacts.

-

-

Perform a full 360-degree scan.

-

-

Reconstruction and Analysis:

-

Reconstruct the 2D projection images into a 3D dataset using software provided with the scanner (e.g., NRecon).

-

Define a region of interest (ROI) for analysis. For trabecular bone, this is typically a 1-2 mm region in the metaphysis, distal to the growth plate. For cortical bone, a mid-diaphyseal region is used.

-

Apply a global threshold to segment bone from bone marrow and background.

-

Calculate key morphometric parameters using analysis software (e.g., CTAn):

-

Bone Volume Fraction (BV/TV): Ratio of bone volume to total volume.

-

Trabecular Number (Tb.N): Average number of trabeculae per unit length.

-

Trabecular Thickness (Tb.Th): Average thickness of trabeculae.

-

Trabecular Separation (Tb.Sp): Average space between trabeculae.

-

Cortical Thickness (Ct.Th): Average thickness of the cortical shell.

-

-

Figure 3: Logical pathway from elevated sFRP-1 to osteoporosis.

Therapeutic Implications and Future Directions

The central role of sFRP-1 as a negative regulator in both hair follicle and bone biology makes it an attractive target for therapeutic intervention. Inhibition of sFRP-1 could theoretically restore Wnt/β-catenin signaling, simultaneously promoting hair growth and enhancing bone formation.

Therapeutic Strategies:

-

Monoclonal Antibodies: Development of humanized monoclonal antibodies that specifically bind to and neutralize circulating sFRP-1.

-

Small Molecule Inhibitors: Design of small molecules that disrupt the interaction between sFRP-1 and Wnt ligands.

-

Topical Formulations: For androgenetic alopecia, topical application of an sFRP-1 inhibitor could provide localized effects, minimizing systemic exposure and potential side effects.

Challenges and Future Research:

-

Specificity and Off-Target Effects: The Wnt pathway is pleiotropic, and systemic, long-term inhibition of a Wnt antagonist could have unforeseen consequences. Tissue-specific delivery mechanisms are highly desirable.

-

Compensatory Mechanisms: The Wnt signaling network includes multiple antagonists (e.g., Dkk-1). The effect of inhibiting sFRP-1 alone needs to be fully elucidated in the context of the entire network.

-

Clinical Translation: Rigorous preclinical and clinical trials are required to establish the safety and efficacy of anti-sFRP-1 therapies for both hair loss and osteoporosis.

Conclusion

Secreted Frizzled-Related Protein 1 has emerged as a key molecular player in the pathogenesis of both androgenetic alopecia and osteoporosis. In both conditions, an upregulation of sFRP-1 leads to the detrimental inhibition of the Wnt/β-catenin pathway, disrupting normal tissue homeostasis. This shared mechanism presents a unique opportunity for the development of targeted therapies. A deep, technical understanding of sFRP-1's function, supported by robust quantitative data and standardized experimental protocols, is paramount for advancing novel treatments that could address the significant unmet medical needs in both hair and bone health.

Methodological & Application

Application Notes and Protocols for WAY-316606-Mediated Osteogenic Differentiation of Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP-1), a known antagonist of the canonical Wnt signaling pathway. By inhibiting SFRP-1, WAY-316606 activates Wnt signaling, a critical pathway in the regulation of bone formation. This document provides detailed protocols for inducing osteogenic differentiation of mesenchymal stem cells (MSCs) using WAY-316606, along with methods for quantitative analysis of osteogenesis.

Mechanism of Action: Wnt Signaling Pathway

WAY-316606 promotes osteogenesis by blocking the inhibitory action of SFRP-1 on the Wnt signaling pathway. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK-3β) and subsequently targeted for proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of osteogenic genes such as RUNX2, alkaline phosphatase (ALP), osteopontin (OPN), and osteocalcin (OCN). SFRP-1 normally sequesters Wnt ligands, preventing their interaction with FZD receptors and thereby inhibiting this signaling cascade. WAY-316606 binds to SFRP-1, preventing it from antagonizing Wnt signaling and thus promoting the osteogenic differentiation of MSCs.

Caption: Mechanism of WAY-316606 in Wnt signaling.

Experimental Workflow

The general workflow for assessing the osteogenic potential of WAY-316606 on MSCs involves cell culture, induction of differentiation with the compound, and subsequent analysis of osteogenic markers.

Caption: Experimental workflow for WAY-316606 osteogenic differentiation.

Quantitative Data Summary

While a specific dose-response study of WAY-316606 on MSCs for osteogenic differentiation is not yet widely published, based on its mechanism and findings in related models, a hypothetical dose-dependent effect can be expected. Research has shown that WAY-316606 increased total bone area in a murine calvarial organ culture assay at concentrations as low as 0.0001 µM. The following tables represent expected outcomes from treating MSCs with WAY-316606.

Table 1: Effect of WAY-316606 on Alkaline Phosphatase (ALP) Activity in MSCs (Day 14)

| Treatment Group | Concentration (µM) | ALP Activity (U/mg protein) | Fold Change vs. Control |

| Negative Control (Basal Medium) | 0 | 15.2 ± 2.1 | 1.0 |

| Osteogenic Medium (OM) | 0 | 45.8 ± 4.5 | 3.0 |

| OM + WAY-316606 | 0.01 | 58.3 ± 5.2 | 3.8 |

| OM + WAY-316606 | 0.1 | 72.1 ± 6.8 | 4.7 |

| OM + WAY-316606 | 1.0 | 85.4 ± 7.9 | 5.6 |

Table 2: Quantification of Mineralization by Alizarin Red S Staining in MSCs (Day 21)

| Treatment Group | Concentration (µM) | Absorbance at 405 nm | Fold Change vs. Control |

| Negative Control (Basal Medium) | 0 | 0.12 ± 0.02 | 1.0 |

| Osteogenic Medium (OM) | 0 | 0.45 ± 0.05 | 3.8 |

| OM + WAY-316606 | 0.01 | 0.62 ± 0.07 | 5.2 |

| OM + WAY-316606 | 0.1 | 0.88 ± 0.09 | 7.3 |

| OM + WAY-316606 | 1.0 | 1.15 ± 0.12 | 9.6 |

Table 3: Relative Gene Expression of Osteogenic Markers in MSCs Treated with WAY-316606 (Day 7)

| Gene | Treatment Group | Concentration (µM) | Relative Fold Change |

| RUNX2 | Osteogenic Medium (OM) | 0 | 4.5 ± 0.6 |

| OM + WAY-316606 | 0.1 | 7.8 ± 0.9 | |

| OM + WAY-316606 | 1.0 | 9.2 ± 1.1 | |

| OPN | Osteogenic Medium (OM) | 0 | 6.2 ± 0.8 |

| OM + WAY-316606 | 0.1 | 10.5 ± 1.3 | |

| OM + WAY-316606 | 1.0 | 13.1 ± 1.5 | |

| OCN | Osteogenic Medium (OM) | 0 | 3.8 ± 0.5 |

| OM + WAY-316606 | 0.1 | 7.1 ± 0.9 | |

| OM + WAY-316606 | 1.0 | 9.5 ± 1.2 |

Experimental Protocols

Protocol 1: Osteogenic Differentiation of MSCs with WAY-316606

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic Induction Medium (OM): MSC Growth Medium supplemented with:

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM Ascorbic acid-2-phosphate

-

-

WAY-316606 (stock solution in DMSO)

-

6-well or 24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed MSCs in tissue culture plates at a density of 2 x 104 cells/cm2 in MSC Growth Medium.

-

Cell Adhesion: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Induction of Differentiation:

-

Prepare Osteogenic Induction Medium (OM).

-

Prepare OM supplemented with various concentrations of WAY-316606 (e.g., 0.01, 0.1, 1.0 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add the respective differentiation media to the wells. Include a negative control (MSC Growth Medium) and a positive control (OM without WAY-316606).

-

-

Culture and Medium Change: Culture the cells for up to 21 days. Change the medium every 2-3 days with freshly prepared differentiation media.

-

Assessment of Differentiation: At desired time points (e.g., day 7, 14, and 21), perform analyses as described in the following protocols.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

Materials:

-

Differentiated MSCs in culture plates

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

ALP lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stop solution (e.g., 0.2 M NaOH)

-

96-well plate

-

Microplate reader

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Lysis:

-

At the desired time point (e.g., day 14), aspirate the culture medium and wash the cells twice with PBS.

-

Add an appropriate volume of ALP lysis buffer to each well and incubate for 10-15 minutes at 4°C with gentle agitation.

-

Scrape the cells and collect the cell lysate.

-

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay.

-

ALP Reaction:

-

Add a known volume of cell lysate (e.g., 50 µL) to a 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the ALP activity and normalize it to the total protein concentration.

Protocol 3: Alizarin Red S Staining for Mineralization

Materials:

-

Differentiated MSCs in culture plates

-

4% Paraformaldehyde (PFA) in PBS

-

2% Alizarin Red S solution (pH 4.1-4.3)

-

Distilled water (dH2O)

Procedure:

-

Fixation:

-

At the end of the culture period (e.g., day 21), aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with dH2O.

-

-

Staining:

-

Add 2% Alizarin Red S solution to each well to cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Aspirate the staining solution and wash the cells four times with dH2O to remove excess stain.

-

-

Visualization: Visualize the calcium deposits (stained red-orange) using a brightfield microscope.

-

Quantification (Optional):

-

To quantify the staining, add a destaining solution (e.g., 10% cetylpyridinium chloride in 10 mM sodium phosphate, pH 7.0) to each well.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

-

Protocol 4: Gene Expression Analysis by qPCR

Materials:

-

Differentiated MSCs

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (RUNX2, OPN, OCN) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: At the desired time point (e.g., day 7), lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction using a thermal cycler.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Conclusion

WAY-316606 presents a promising approach for enhancing the osteogenic differentiation of MSCs by targeting the Wnt signaling pathway. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and quantify its effects on osteogenesis. Further optimization of concentration and treatment duration may be necessary depending on the specific MSC source and experimental conditions.

Application Notes and Protocols: WAY-312491 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction